molecular formula C18H22N2O4S2 B2973338 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1421524-04-0

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2973338
CAS No.: 1421524-04-0
M. Wt: 394.5
InChI Key: FNGHQPYNBGVFEO-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.

    Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using 3-chloro-1-(thiophen-2-yl)propan-1-ol.

    Final Coupling: The final step involves coupling the hydroxypropyl intermediate with the benzamide core under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It may modulate the activity of specific receptors by binding to them and altering their conformation or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxy-3-(phenyl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N-(3-hydroxy-3-(furan-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to similar compounds with phenyl or furan rings.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c21-16(17-4-3-13-25-17)9-10-19-18(22)14-5-7-15(8-6-14)26(23,24)20-11-1-2-12-20/h3-8,13,16,21H,1-2,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGHQPYNBGVFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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